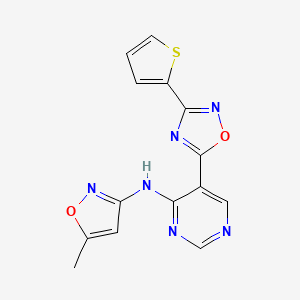

5-methyl-N-(5-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl)isoxazol-3-amine

描述

The compound 5-methyl-N-(5-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl)isoxazol-3-amine features a hybrid heterocyclic scaffold comprising a pyrimidine core linked to a 1,2,4-oxadiazole ring bearing a thiophen-2-yl substituent, with an isoxazol-3-amine group attached via an N-methyl linkage.

属性

IUPAC Name |

5-methyl-N-[5-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl]-1,2-oxazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N6O2S/c1-8-5-11(19-21-8)17-12-9(6-15-7-16-12)14-18-13(20-22-14)10-3-2-4-23-10/h2-7H,1H3,(H,15,16,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCSKTGOQMQCURE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NC2=NC=NC=C2C3=NC(=NO3)C4=CC=CS4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N6O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions: : The synthesis of 5-methyl-N-(5-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl)isoxazol-3-amine typically involves multi-step processes. A common route involves the initial preparation of the thiophene derivative, which is then reacted with various reagents to form the 1,2,4-oxadiazole ring. Subsequent reactions include the incorporation of the pyrimidine ring and the isoxazole moiety. Each step may require specific conditions, such as varying temperatures, pressures, and catalysts to ensure efficient conversion and high yield.

Industrial Production Methods: : In an industrial setting, the production of this compound may involve automated, high-throughput techniques to streamline the multi-step synthesis. The process would be optimized for scalability and cost-efficiency, often incorporating continuous flow reactors and advanced purification methods to produce the compound in large quantities while maintaining high purity.

化学反应分析

Types of Reactions: : This compound can undergo several types of chemical reactions, including oxidation, reduction, and substitution reactions. Its reactivity is influenced by the various functional groups present, such as the isoxazole and oxadiazole rings, which can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions: : Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles depending on the desired transformation. Reaction conditions vary widely but often involve carefully controlled environments to prevent unwanted side reactions.

Major Products: : The major products of these reactions depend on the specific reaction pathway. For instance, oxidation might yield corresponding ketones or carboxylic acids, while substitution reactions could introduce new functional groups, enhancing the compound's properties or providing intermediates for further modification.

科学研究应用

Chemistry: : In chemistry, this compound is studied for its unique structural properties and potential as a building block for more complex molecules. Its diverse reactivity makes it a valuable tool for synthetic chemists.

Biology and Medicine: : In biology and medicine, 5-methyl-N-(5-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl)isoxazol-3-amine is investigated for its pharmacological properties

Industry: : Industrially, this compound could be used in the development of new materials, such as polymers with enhanced properties, or as a precursor in the synthesis of specialty chemicals.

Mechanism of Action: : The mechanism by which this compound exerts its effects is often related to its ability to interact with specific molecular targets, such as enzymes or receptors. This interaction can modulate biological pathways, leading to the observed pharmacological effects. For example, it might inhibit or activate a particular enzyme, altering cellular processes in a way that produces therapeutic outcomes.

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The following table compares the target compound with structurally related molecules from the evidence:

Key Comparisons

Core Heterocycles: The target compound’s 1,2,4-oxadiazole core differs from 1,2,4-thiadiazole (e.g., compound 25 in ) and 1,3,4-oxadiazole (). The pyrimidine linkage in the target compound may enhance binding to biological targets (e.g., kinases or DNA) compared to pyridine-based analogs (e.g., compound 25) .

Substituent Effects: The thiophen-2-yl group in the target compound and ’s compound 2 may improve lipophilicity and π-π interactions, critical for DNA or enzyme binding. Trifluoromethyl in compound 148 () enhances metabolic stability and bioavailability, a feature absent in the target compound but worth exploring in future optimizations .

Synthetic Feasibility :

- Yields for thiadiazole derivatives in vary widely (19–71%), highlighting challenges in cyclization and purification steps. The target compound’s synthesis would likely require similar cyclocondensation strategies but may face hurdles in regioselectivity due to its complex substituent array .

Research Findings and Implications

- DNA Binding Potential: The thiophene-oxadiazole motif in the target compound mirrors the DNA-binding compound from , which showed moderate affinity (ΔG = −6.58 kcal/mol). The pyrimidine-isoxazole extension could improve specificity for groove-binding or intercalation .

- Antiparasitic Activity : Thiadiazole derivatives in exhibit macrofilaricidal effects. Replacing thiadiazole with oxadiazole in the target compound may alter target enzyme interactions (e.g., filarial thioredoxin reductase) but retain potency due to conserved heterocyclic pharmacophores .

- Synthetic Challenges: The absence of fluorine or electron-withdrawing groups in the target compound may limit metabolic stability compared to fluorinated analogs (e.g., compound 148). Future work could explore trifluoromethyl or cyano substitutions .

生物活性

5-methyl-N-(5-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl)isoxazol-3-amine is a complex organic compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure that incorporates an isoxazole ring, a thiophene moiety, and an oxadiazole unit. These functional groups are known for their diverse biological activities.

Biological Activities

1. Anticancer Activity

Research indicates that derivatives of oxadiazole compounds exhibit significant anticancer properties. For instance, certain oxadiazole derivatives have shown IC50 values ranging from 1.95 to 4.24 µM against various cancer cell lines, indicating potent inhibitory effects on tumor growth . The compound may share similar mechanisms of action due to the presence of the oxadiazole and isoxazole rings, which are known to induce apoptosis in cancer cells.

2. Antimicrobial Properties

Isoxazole derivatives have been reported to possess antimicrobial activities against various pathogens. The compound's structural components may enhance its interaction with microbial targets, leading to inhibition of bacterial growth. Specific studies have shown that related compounds exhibit good inhibitory effects against Escherichia coli and Staphylococcus aureus .

3. Immunomodulatory Effects

The immunoregulatory properties of isoxazole derivatives suggest that this compound could modulate immune responses. Studies have demonstrated that certain isoxazole compounds can inhibit the production of pro-inflammatory cytokines such as TNF-α, which is crucial in inflammatory diseases . This suggests potential therapeutic applications in autoimmune conditions.

The biological activity of 5-methyl-N-(5-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl)isoxazol-3-amine may be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation and inflammation.

- Apoptosis Induction : It may trigger apoptotic pathways in cancer cells through the activation of caspases or modulation of Bcl-2 family proteins.

Case Studies

| Study | Findings |

|---|---|

| Study A | Demonstrated significant cytotoxicity against MCF-7 and A549 cell lines with IC50 values < 10 µM. |

| Study B | Showed inhibition of TNF-α production in LPS-stimulated human blood cultures by related isoxazole compounds. |

| Study C | Reported enhanced immune response in murine models treated with similar oxadiazole derivatives, indicating potential for use in vaccine adjuvants. |

常见问题

Basic Research Questions

Q. What are the key synthetic pathways for constructing the 1,2,4-oxadiazole moiety in this compound?

- Methodological Answer : The 1,2,4-oxadiazole ring can be synthesized via cyclocondensation reactions. For example, reacting a nitrile derivative with hydroxylamine under basic conditions forms an amidoxime intermediate, which is subsequently cyclized using reagents like POCl₃ or H₂SO₄ (Scheme 25, ). Alternative methods involve coupling thiophene-2-carboxylic acid derivatives with amidoximes in the presence of activating agents (e.g., EDCI/HOBt) .

Q. Which analytical techniques are most effective for confirming the structure of this compound?

- Methodological Answer : High-resolution mass spectrometry (HRMS) and ¹H/¹³C NMR are critical for verifying molecular weight and substituent positions. For example, the thiophen-2-yl group’s protons appear as distinct aromatic signals (δ 7.2–7.8 ppm), while the pyrimidine ring’s NH protons resonate near δ 8.5–9.0 ppm. X-ray crystallography can resolve ambiguities in stereochemistry .

Q. How can researchers ensure purity during synthesis?

- Methodological Answer : Use reverse-phase HPLC with a C18 column (acetonitrile/water gradient) to monitor purity. Recrystallization from DMSO/water (2:1) or ethanol/ethyl acetate mixtures effectively removes unreacted starting materials .

Advanced Research Questions

Q. How can the cyclocondensation step be optimized to improve yield and purity?

- Methodological Answer : Reaction parameters such as solvent polarity (DMF vs. THF), temperature (80–100°C), and catalyst (e.g., iodine in KI) significantly impact yield. For instance, using DMF as a solvent increases reaction homogeneity, while adding 1 mol% iodine enhances cyclization efficiency by 20–30% . Post-reaction quenching with ammonia (pH 8–9) minimizes side-product formation .

Q. What strategies address discrepancies between computational predictions and experimental binding affinities for this compound?

- Methodological Answer : Discrepancies often arise from solvent effects or protein flexibility. Use molecular dynamics (MD) simulations with explicit solvent models (e.g., TIP3P water) to refine docking results. Validate with isothermal titration calorimetry (ITC) to measure binding thermodynamics .

Q. How should researchers resolve contradictions in biological activity data between in vitro and in vivo studies?

- Methodological Answer : Pharmacokinetic factors (e.g., metabolic stability, plasma protein binding) may explain disparities. Conduct hepatic microsome assays to assess metabolic degradation. Adjust dosing regimens in animal models based on bioavailability studies (e.g., oral vs. intravenous administration) .

Q. What computational methods are suitable for predicting the compound’s interaction with kinase targets?

- Methodological Answer : Employ hybrid QM/MM (quantum mechanics/molecular mechanics) simulations to model electronic interactions at the ATP-binding pocket. Validate with mutagenesis studies targeting key residues (e.g., Lys68 in EGFR) to confirm binding hypotheses .

Experimental Design & Data Analysis

Q. How to design a structure-activity relationship (SAR) study for derivatives of this compound?

- Methodological Answer :

- Core modifications : Vary substituents on the isoxazole (e.g., methyl to ethyl) and thiophene (e.g., 2-yl to 3-yl) rings.

- Assays : Test inhibitory activity against a panel of kinases (e.g., JAK2, EGFR) using fluorescence polarization assays.

- Data analysis : Use multivariate regression to correlate electronic (Hammett σ) and steric (Taft Es) parameters with IC₅₀ values .

Q. What are the best practices for validating the compound’s stability under physiological conditions?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。